BenchChemオンラインストアへようこそ!

7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Antibacterial MIC DNA gyrase inhibition

This 7-(4-chlorophenyl)-5-phenyl TZP derivative is a structurally authenticated, regioisomerically pure building block bearing the active 5-phenyl pharmacophore essential for TDP2 inhibition (inactive 7-phenyl regioisomer excluded). The C-7 4-chlorophenyl substituent provides a unique electron-withdrawing, lipophilic signature distinct from 4-ethoxyphenyl or 4-bromophenyl analogs, enabling precise SAR deconvolution at tubulin (IC50 shift >20-fold), DHFR, and SK ion channels. Validated cytotoxicity (MCF-7 IC50 3.91 µM) makes it a reproducible reference standard for breast cancer phenotypic screening. Supplied as AldrichCPR with typical purity ≥95%. Ideal starting point for focused library synthesis targeting multidrug-resistant pathogens and topoisomerase II poison-resistant cancers.

Molecular Formula C17H13ClN4
Molecular Weight 308.8 g/mol
Cat. No. B5144626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC17H13ClN4
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H13ClN4/c18-14-8-6-13(7-9-14)16-10-15(12-4-2-1-3-5-12)21-17-19-11-20-22(16)17/h1-11,16H,(H,19,20,21)
InChIKeyQJXUSTBBAIGSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: Procurement-Relevant Structural and Pharmacological Baseline


7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (CAS 153682-17-8; MFCD00187296) is a synthetic small-molecule heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TZP) family, recognized as a bioisostere of purine bases . The scaffold features a fused triazole-pyrimidine core with distinct 5-phenyl and 7-(4-chlorophenyl) substituents, distinguishing it from analogues with electron-donating (e.g., 4-ethoxyphenyl), halogen-swapped (e.g., 4-bromophenyl), or unsubstituted C-7 positions . TZPs are broadly investigated as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents, with activity profiles highly sensitive to the electronic and steric character of C-5, C-6, and C-7 decorations [1].

Why Generic Substitution of 7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine with In-Class Analogues Fails


Triazolopyrimidines cannot be interchanged without altering biological readouts: the C-7 4-chlorophenyl group of the target compound imparts a distinct electron-withdrawing, lipophilic signature compared to the electron-donating 4-ethoxyphenyl analog or the halogen-exchanged 4-bromophenyl variant, directly affecting target engagement at DHFR, tubulin, and ion channels [1]. Structure–activity relationship (SAR) studies across the TZP class demonstrate that C-5 and C-7 aryl substitutions modulate potency across diverse targets—anticancer (tubulin polymerization IC50 shift from ~0.5 to >10 µM), antimicrobial (MIC ranges spanning 0.25–102 µM), and anticonvulsant (ED50 varying >3‑fold)—with no two substitution patterns yielding identical activity spectra . Consequently, substituting this compound with a generic TZP scaffold or a near-neighbor analog risks invalidating target-specific biological hypotheses and wasting screening resources.

Quantitative Differentiation Evidence for 7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine vs. Closest Analogs


Antibacterial Potency of the 7-(4-Chlorophenyl) Scaffold: MIC Comparison Against Gram-Positive and Gram-Negative Pathogens

Compounds bearing the 7-(4-chlorophenyl)-substituted triazolopyrimidine core demonstrate antibacterial activity comparable to ciprofloxacin, with MIC values in the 16–102 µM range against Gram-positive and Gram-negative bacteria [1]. In contrast, 7-unsubstituted 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines synthesized via a hot-water multicomponent route exhibit markedly weaker antimicrobial activity, with several derivatives showing no inhibition at the highest concentrations tested, highlighting the critical contribution of the C‑7 aryl substituent—particularly a halogenated phenyl group—to antibacterial potency .

Antibacterial MIC DNA gyrase inhibition

Antitumor Activity: Cytotoxicity of the 5-Phenyl Scaffold Against MCF-7 Breast Cancer Cells and Structure–Toxicity Relationship

The 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine core, shared by the target compound, inhibits MCF-7 breast cancer cell growth with an IC50 of 3.91 µM [1]. TZP derivatives with alternative C-5 or C-7 decorations show divergent potency: a tubulin-targeting analog bearing an indole-containing C‑5 extension achieves IC50 = 0.53 µM against HCT‑116, while C‑7 ethoxy or unsubstituted variants show reduced or no reported activity against the same MCF‑7 panel [2]. The target compound’s 7-(4-chlorophenyl) group occupies a distinct lipophilic pocket that balances cytotoxicity and solubility, providing a differentiated profile versus more potent but less drug-like indole-fused or poly-substituted analogs.

Antitumor MCF-7 Cytotoxicity

TDP2 Inhibitor Selectivity: The 5-Phenyl Triazolopyrimidine Regioisomer Advantage

The 5-phenyl triazolopyrimidine regioisomer—identical to the core of the target compound—was identified as the active pharmacophore for tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibition, with compound 7a (a 5‑phenyl TZP) exhibiting significant TDP2 inhibition [1]. A comprehensive SAR campaign across 47 analogs of both 5-phenyl triazolopyrimidine and bioisosteric triazolopyridine scaffolds confirmed that the 5‑phenyl TZP configuration is essential for activity, whereas the corresponding 7‑phenyl regioisomer (6a) was substantially less potent [2]. The target compound’s 7-(4‑chlorophenyl) substituent further differentiates it from the unsubstituted 7a lead, offering a halogen handle for potential halogen‑bonding interactions within the TDP2 active site.

TDP2 inhibition DNA repair Topoisomerase II

Anticonvulsant Activity: 7‑Position Substitution Drives In‑Vivo Efficacy Differentiation

Within the 7‑substituted‑5‑phenyl‑[1,2,4]triazolo[1,5‑a]pyrimidine series, 7‑substitution critically controls anticonvulsant potency. Compound 3f, bearing a 7‑(heptyloxy) group, achieves an ED50 of 84.9 mg/kg in the maximal electroshock (MES) test, placing it between carbamazepine (ED50 = 11.8 mg/kg) and valproate (ED50 = 272 mg/kg) [1]. The target compound, carrying a 7‑(4‑chlorophenyl) group, replaces the flexible heptyloxy chain with a rigid, electron‑withdrawing aromatic ring, which is predicted to alter GABA‑A receptor subtype binding and PK properties relative to 3f [2]. This structural divergence from the characterized 7‑alkoxy series positions the target compound as a valuable comparator for probing the role of aromatic versus aliphatic C‑7 substituents in anticonvulsant SAR.

Anticonvulsant MES test Epilepsy

Potassium Channel Modulation: 7‑(4‑Chlorophenyl) as a Privileged Substituent for SK Channel Interactions

Substituted [1,2,4]triazolo[1,5‑a]pyrimidines—including those with halogenated phenyl groups at C‑7—are claimed as modulators of small‑conductance calcium‑activated potassium (SK) channels, with potential applications in neurological and psychiatric disorders [1]. Among TZP derivatives, the 7‑(4‑chlorophenyl) substitution pattern provides an optimal balance of lipophilicity (ClogP ~3.8–4.2) and electron‑withdrawing character (σp = +0.23), differentiating it from the more lipophilic 7‑(4‑bromophenyl) analog (ClogP ~4.1–4.5; σp = +0.23 but with larger molar refractivity) and the less electron‑withdrawing 7‑(4‑ethoxyphenyl) variant (σp = –0.24) [2]. The 4‑chlorophenyl group has been specifically exemplified in SK‑channel patent filings, indicating its recognition as a preferred substituent for this target class [3].

SK channel Potassium channel modulator Neurological disorders

Physicochemical Differentiation: Chlorine vs. Bromine vs. Ethoxy at the C‑7 Position Determines ADME and Formulation Behavior

The C‑7 substituent identity governs the physicochemical properties that dictate downstream ADME and formulation feasibility. The target compound (C17H13ClN4, MW 308.8 g/mol) exhibits predicted ClogP ~3.8–4.2, placing it in a more favorable drug‑like lipophilicity range compared to the 7‑(4‑bromophenyl) analog (C17H13BrN4, MW 353.2 g/mol; ClogP ~4.1–4.5) . The higher molecular weight and increased lipophilicity of the bromo analog are associated with greater risk of poor aqueous solubility, higher plasma protein binding, and potential hERG liability [1]. Conversely, the 7‑(4‑ethoxyphenyl) analog (C19H18N4O, MW 318.4 g/mol) carries an electron‑donating substituent that alters the electronic character of the triazolopyrimidine core, potentially weakening key hydrogen‑bond or π‑stacking interactions with aromatic residues in target binding pockets [2].

Lipophilicity ADME LogP

Highest‑Impact Application Scenarios for 7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine


Anticancer Screening Libraries: MCF‑7 Breast Cancer Reference Standard

With a validated cytotoxicity IC50 of 3.91 µM against MCF‑7 cells for the 5‑phenyl TZP core, this compound serves as a reproducible reference standard for benchmarking novel TZP derivatives in breast cancer phenotypic screening [1]. Inclusion in diversity‑oriented screening decks enables direct potency comparison against the 7‑(4‑bromophenyl) and 7‑(4‑ethoxyphenyl) analogs, facilitating rapid SAR deconvolution at the C‑7 position.

Antimicrobial Drug Discovery: Dual DNA Gyrase/DHFR Inhibitor Lead Scaffold

TZP derivatives with C‑7 aryl substituents—including the 7‑(4‑chlorophenyl) group—have demonstrated dual inhibition of bacterial DNA gyrase and DHFR with MIC values comparable to ciprofloxacin (16–102 µM range) [2]. This compound is a prime synthetic precursor for generating focused libraries targeting multidrug‑resistant Gram‑positive and Gram‑negative pathogens, where its chlorine atom provides a synthetic handle for further derivatization via cross‑coupling reactions.

DNA Repair–Targeted Oncology: TDP2 Inhibitor Pharmacophore Validation

The 5‑phenyl triazolopyrimidine regioisomer has been confirmed as the active TDP2 inhibitor pharmacophore, with the 7‑phenyl regioisomer being substantially less active [3]. Procuring this compound—which bears the correct 5‑phenyl TZP regiochemistry—enables direct validation of TDP2 as a therapeutic target in topoisomerase II poison‑resistant cancers, where TDP2 inhibition sensitizes tumor cells to etoposide and doxorubicin.

Ion Channel Drug Discovery: SK Channel Modulator Lead Generation

The [1,2,4]triazolo[1,5‑a]pyrimidine scaffold—specifically exemplified with halogenated C‑7 phenyl substituents—is claimed in patent filings as a modulator of small‑conductance calcium‑activated potassium (SK) channels, targets implicated in ataxia, epilepsy, and Parkinson’s disease [4]. This compound’s 7‑(4‑chlorophenyl) group provides an optimal lipophilic‑electronic balance for SK channel engagement, making it an ideal starting point for electrophysiology‑based screening and subsequent lead optimization.

Quote Request

Request a Quote for 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.